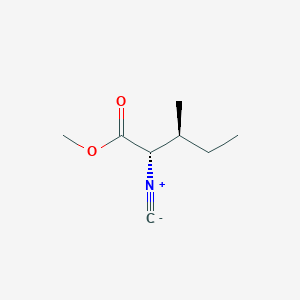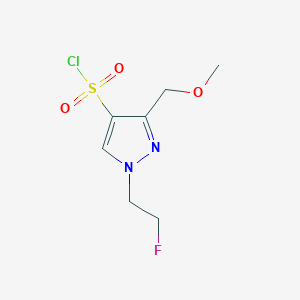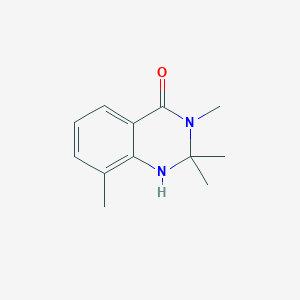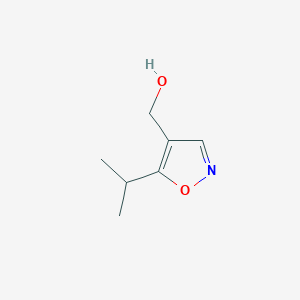
N-ethyl-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
While specific synthesis methods for “N-ethyl-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide” were not found, isoxazoles in general can be synthesized through two main reactions: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These methods have been significantly improved and modernized over time .Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered isoxazole ring attached to a fluorophenyl group and an acetamide group. Isoxazoles are five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions .作用机制
N-ethyl-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide inhibitor works by inhibiting the activity of this compound, an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are natural compounds that bind to cannabinoid receptors in the body, which are involved in various physiological processes such as pain, inflammation, mood, and appetite. Inhibition of this compound leads to increased levels of endocannabinoids, which can activate cannabinoid receptors and produce therapeutic effects.
Biochemical and Physiological Effects
This compound inhibitor has been shown to produce various biochemical and physiological effects. Studies have shown that this compound inhibitor can increase the levels of endocannabinoids in the body, which can reduce pain and inflammation, improve mood, and reduce drug-seeking behavior. This compound inhibitor has also been shown to have anti-inflammatory and neuroprotective effects.
实验室实验的优点和局限性
N-ethyl-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide inhibitor has several advantages for lab experiments. It is a potent inhibitor of this compound, which makes it a useful tool for studying the role of endocannabinoids in various physiological processes. This compound inhibitor is also relatively selective for this compound, which reduces the risk of off-target effects. However, this compound inhibitor has some limitations for lab experiments. It is a small molecule that can be rapidly metabolized in vivo, which can limit its efficacy. This compound inhibitor also has limited solubility in water, which can make it difficult to use in some experiments.
未来方向
There are several future directions for research on N-ethyl-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide inhibitor. One area of interest is the development of more potent and selective this compound inhibitors. This could lead to the development of more effective therapies for pain, anxiety, depression, and addiction. Another area of interest is the study of the long-term effects of this compound inhibition on endocannabinoid signaling and physiology. This could provide insights into the role of endocannabinoids in various physiological processes and lead to the development of new therapies for various diseases.
合成方法
The synthesis of N-ethyl-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide has been described in several research papers. The most commonly used method involves the reaction of 4-fluorobenzonitrile with hydroxylamine hydrochloride to form 4-fluorobenzaldoxime, which is then reacted with ethyl 2-bromoacetate to form this compound.
科学研究应用
N-ethyl-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide inhibitor has been extensively studied for its potential therapeutic applications. Some of the areas where this compound inhibitor has shown promising results include pain management, anxiety, depression, and addiction. Studies have shown that this compound inhibitor can increase the levels of endocannabinoids in the body, which can reduce pain and inflammation, improve mood, and reduce drug-seeking behavior.
属性
IUPAC Name |
N-ethyl-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-2-15-13(17)8-11-7-12(18-16-11)9-3-5-10(14)6-4-9/h3-7H,2,8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEGTAWUSMUPQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC1=NOC(=C1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)methanone](/img/structure/B2883057.png)

![4-[(4-Hydroxycyclohexyl)amino]-3-methylbenzonitrile](/img/structure/B2883060.png)





![6-(2-Methoxyphenyl)spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2883071.png)
![Methyl 4-[(2-oxochromene-3-carbonyl)amino]-2,3-dihydrothiophene-5-carboxylate](/img/structure/B2883072.png)
![2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2883073.png)
![8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/no-structure.png)

![4-fluoro-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2883079.png)
